
N,2-Dimethyl-N-phenyl-2H-aziren-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-N-phenyl-2H-aziren-3-amine is a chemical compound that belongs to the class of azirines, which are three-membered heterocyclic compounds containing a nitrogen atom. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N-phenyl-2H-aziren-3-amine typically involves the thermolysis of vinyl azides, which leads to the formation of azirines through a nitrene intermediate . Another method includes the oxidation of the corresponding aziridine . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Dimethyl-N-phenyl-2H-aziren-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other related compounds.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include aminoketones, imines, and various substituted azirines, depending on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-N-phenyl-2H-aziren-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-N-phenyl-2H-aziren-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, participating in various biochemical reactions. Its effects are mediated through the formation of reactive intermediates and the subsequent modification of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,2-Dimethyl-N-phenyl-2H-aziren-3-amine include other azirines and aziridines, such as:
- 2H-Azirine
- N-Phenylaziridine
- N,N-Dimethylaziridine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups on the azirine ring. This structural feature imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
74052-10-1 |
|---|---|
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
N,2-dimethyl-N-phenyl-2H-azirin-3-amine |
InChI |
InChI=1S/C10H12N2/c1-8-10(11-8)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
GRDFTDRYBVVXFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=N1)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



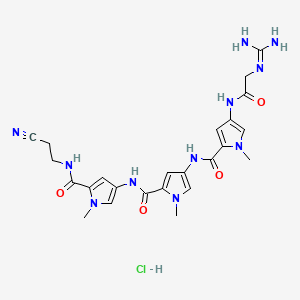
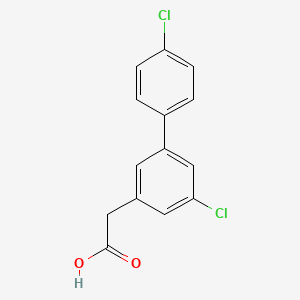
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)

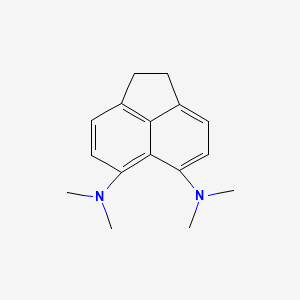
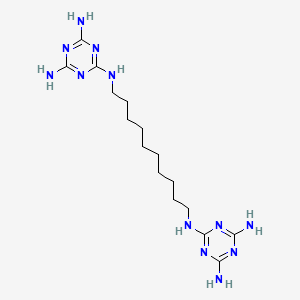
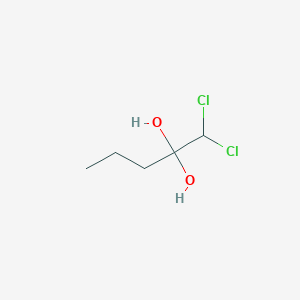
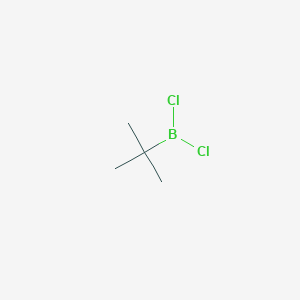

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
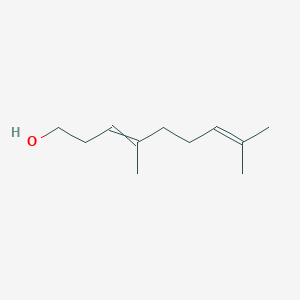
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
